Sarcolysin

Description

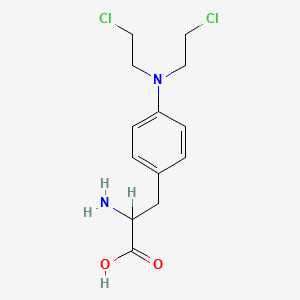

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031569 | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tiny needles (from methanol). (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

531-76-0, 148-82-3, 13045-94-8 | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcolysin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | melphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Merphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARCOLYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 358 °F (decomposes) (NTP, 1992) | |

| Record name | D,L-SARCOLYSIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanistic Insights into Sarcolysin S Biological Activity

Mechanism of Action as an Alkylating Agent

Sarcolysin exerts its cytotoxic effects through its alkylating properties smolecule.com. As an alkylating agent, this compound forms reactive intermediates that can alkylate nucleophilic groups on cellular macromolecules, most notably DNA smolecule.com.

Interaction with DNA and Formation of Cross-links

A key aspect of this compound's mechanism is its interaction with DNA, leading to the formation of cross-links smolecule.comnih.gov. The chloroethyl groups on this compound react with nucleophilic sites on DNA bases, predominantly at the N7 position of guanine (B1146940) smolecule.commdpi.com. This reaction results in the formation of covalent bonds between DNA strands smolecule.com. Alkylation can lead to various DNA adducts, including monoadducts, DNA-protein cross-links, intrastrand cross-links (between bases on the same strand), and interstrand cross-links (between opposite strands) mdpi.com. DNA-DNA cross-linking is particularly associated with cell death mdpi.com.

Impact on DNA Replication and Cellular Processes

The formation of DNA cross-links by this compound has a profound impact on DNA replication and other essential cellular processes smolecule.comnih.gov. By cross-linking DNA strands, this compound inhibits proper DNA function, including replication and transcription smolecule.com. This disruption hinders cell division, particularly in rapidly dividing cancer cells smolecule.com. The interference with DNA synthesis leads to replication stress, which can have severe consequences for genome integrity nih.govnih.gov. Alkylating agents like this compound interfere with the cellular processes necessary for neoplastic cells to reproduce karger.com.

Induction of Apoptosis in Cancer Cells

The DNA damage induced by this compound, particularly the formation of cross-links, triggers cellular responses that can lead to programmed cell death, or apoptosis, in cancer cells smolecule.combiosynth.com. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and is a key target in cancer therapy nih.govfrontiersin.orgaging-us.com. While the precise mechanisms linking DNA adduct formation and apoptosis can be complex, the severe disruption of DNA structure and function caused by this compound's alkylation and cross-linking activity activates apoptotic pathways mdpi.comaging-us.commdpi.com. Apoptosis can be triggered through intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways frontiersin.orgaging-us.commdpi.com. DNA damage can activate pro-apoptotic genes or tumor suppressor genes like p53, which can modulate both intrinsic and extrinsic apoptotic pathways aging-us.commdpi.comrevistanefrologia.com.

Cellular and Molecular Targets of this compound

This compound's primary cellular target is DNA, although its activity may involve other cellular components or require activation processes.

Specific Binding to Nuclear DNA

This compound, as an alkylating agent, primarily targets nuclear DNA biosynth.comrevistanefrologia.com. Its interaction with DNA involves specific binding to nucleic acid bases, leading to the formation of adducts and cross-links within the nuclear genome smolecule.commdpi.combiosynth.comgoogle.com. While nuclear DNA is a primary target, studies with other related platinum-based antineoplastic drugs like Cisplatin have shown preferential binding to mitochondrial DNA in some cancer cells, highlighting the potential for interactions with DNA beyond the nucleus nih.govnih.gov.

Enzymatic and Proteolytic Activation/Release of Active Metabolites

Some alkylating agents, including those structurally related to this compound, may require metabolic activation to form their highly reactive intermediates nih.gov. While the specific activation of this compound is not detailed in the provided context, the concept of enzymatic and proteolytic activation is relevant to prodrugs and certain therapeutic agents that require conversion to their active forms within the body or at the target site core.ac.ukembopress.orgnih.gov. This can involve hydrolysis by enzymes or cleavage by proteases core.ac.uknih.gov. For instance, peptide conjugates of related compounds have been designed as prodrugs requiring proteolytic cleavage for activation core.ac.uk. The isomeric nature of this compound relative to melphalan (B128), and the study of peptide-bound forms like Peptichemio (containing m-L-sarcolysin), suggest potential variations in activation or cellular processing that could influence their activity and toxicity nih.govdiva-portal.orgnih.govresearchgate.net.

Influence on Oxidative Phosphorylation and Enzyme Systems

Research has indicated that this compound derivatives can influence cellular metabolic processes, including oxidative phosphorylation and the activity of certain enzyme systems. Studies involving this compound peptides have explored their effects on metabolism. scispace.com Specifically, a compound identified as L-melphalanyl-L-valine, sometimes referred to as sarcolysine or salin in older literature, was shown to disrupt oxidative phosphorylation in mitochondria isolated from rat liver homogenates and Jensen sarcoma cells. google.com Oxidative phosphorylation is a critical metabolic pathway occurring in mitochondria, where the energy released from the oxidation of nutrients is used to produce ATP through an electron transport chain and chemiosmosis. nih.govwikipedia.org The disruption of this process can impair cellular energy production.

Furthermore, studies on myopathy-inducing agents like imipramine (B1671792) and serotonin (B10506) have demonstrated their ability to inhibit sarcolemmal enzyme systems, such as adenosinetriphosphatase and acetylcholinesterase, in vitro. nih.gov While this specific study did not directly involve this compound, it illustrates how certain compounds can interfere with membrane-bound enzymes, a mechanism that could potentially be relevant to the broader effects of alkylating agents on cellular function. The inhibition observed with imipramine was characterized as a mixed type, affecting both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of the enzymes, suggesting interference at the enzyme sites and potential disruption of lipid-protein interactions. nih.gov

Differential Activity of this compound Isomers and Derivatives

The biological activity of this compound is significantly influenced by its stereochemistry and conjugation with amino acids or peptides. This compound exists as a racemic mixture (DL-sarcolysin, also known as merphalan), and its L-isomer, melphalan, exhibits enhanced biological activity. fda.govgoogle.com

Early independent research by British and Russian groups in the 1950s led to different nomenclature for these compounds. The British group named the DL, L, and D isomers of the para-substituted phenylalanine derivative as merphalan, melphalan, and medphalan, respectively. google.com Simultaneously, a Russian group termed the racemic form of 4-[bis(2-chloroethyl)amino]-phenylalanine as sarcolysine, a term later also used for the meta-phenylalanine mustard. google.com This historical context highlights the close relationship and occasional ambiguity in the naming of this compound and its isomers.

L-isomer (Melphalan) and its Enhanced Biological Activity

Melphalan, the L-isomer of this compound, is a widely used chemotherapy medication. wikipedia.org It is a bifunctional alkylating agent that forms DNA cross-links, inhibiting DNA and RNA synthesis. pharmacompass.comwikipedia.org Compared to the D-isomer (medphalan), melphalan is more active against certain animal tumors, requiring a lower dose to induce chromosomal effects. fda.gov This difference in activity underscores the importance of the stereochemistry at the alpha-carbon of the phenylalanine moiety for the compound's biological effects. The enhanced activity of the L-isomer is likely related to its interaction with biological transport systems and cellular machinery involved in DNA processing.

Impact of Amino Acid Conjugation on Antitumor Spectrum

Covalent conjugation of this compound or its isomers with amino acids or peptides has been explored as a strategy to modify their pharmacological properties, including antitumor spectrum and selectivity. Peptichemio, a mixture of six small oligopeptides containing m-L-sarcolysin (an isomer of melphalan with the alkylating group in the meta position), was developed with the aim of improving therapeutic outcomes. diva-portal.orgresearchgate.netscispace.com

Studies comparing the cytotoxic activity of melphalan with peptide-bound m-L-sarcolysin (components of Peptichemio) have shown differential effects depending on the cell type. nih.gov For instance, Peptichemio demonstrated higher cytotoxic effects and induced more DNA cross-links in human melanoma cell lines compared to m-L-sarcolysin. nih.gov One specific peptide within Peptichemio, L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine ethyl ester (P2), exhibited higher activity than both m-L-sarcolysin and melphalan in certain in vitro assays and fresh human tumor samples. researchgate.netscispace.comnih.gov This suggests that the peptide conjugation can influence cellular uptake, metabolism, and interaction with intracellular targets.

Sarcolysin in Preclinical and Experimental Oncology

In Vitro Studies of Sarcolysin's Cytotoxicity

In vitro studies using various cancer cell lines have been instrumental in understanding the direct cytotoxic effects of this compound and its derivatives. These studies assess the compound's ability to reduce cell viability and induce cell death in a controlled laboratory setting.

Efficacy in Various Cancer Cell Lines (e.g., melanoma, myeloma)

This compound has demonstrated significant cytotoxicity against various cancer cell lines. Studies have shown its activity against human melanoma cell lines. For instance, one peptide containing m-L-sarcolysin, L-propyl-m-sarcolysyl-L-p-fluorophenylalanine (PSF), was found to be significantly more toxic to RPMI 8322 melanoma cells than m-L-sarcolysin itself. nih.gov This suggests that modifications or conjugation of this compound can influence its cytotoxic potency in specific cancer types like melanoma. This compound hydrochloride has also been reported to exhibit cytotoxicity against melanoma cells and myeloma cells. biosynth.com

Melphalan-flufenamide (Mel-flufen), an enzyme-activated prodrug of melphalan (B128) (an isomer of this compound), has shown potent anti-multiple myeloma (MM) activity in vitro, including against melphalan-resistant MM cell lines. nih.govaacrjournals.org While this refers to a related compound, it highlights the relevance of this class of alkylating agents in myeloma research and suggests potential avenues for this compound or its derivatives. Studies have also investigated the activity of other melphalan/sarcolysin analogs in human tumor cell lines and primary cultures from patients, confirming their cytotoxic effects. diva-portal.orgscispace.com

Studies on DNA Damage and Cross-linking in Human Cells

The primary mechanism of this compound's cytotoxic action involves damaging DNA, particularly through the formation of cross-links. This compound, as a bifunctional alkylating agent, forms covalent bonds between DNA strands, primarily at the N7 position of guanine (B1146940). smolecule.compharmacompass.com This interstrand cross-linking prevents the separation of DNA strands necessary for replication and transcription, leading to inhibited cell division and ultimately cell death. smolecule.comontosight.aitfhd.compharmacompass.comnih.gov

Studies comparing this compound derivatives have provided insights into the relationship between DNA damage and cytotoxicity. For example, PSF induced significantly higher levels of DNA interstrand cross-links in RPMI 8322 melanoma cells compared to m-L-sarcolysin, correlating with its increased cytotoxicity in these cells. nih.gov This indicates that the extent of DNA cross-linking is directly linked to the cytotoxic effect. This compound has been shown to induce chromosomal alterations and abnormal mitoses in cells. capes.gov.br

Cellular Response and Kinetics of Action

The cellular response to this compound involves the disruption of DNA function and subsequent cell cycle arrest and apoptosis. This compound interferes with DNA replication and transcription processes. smolecule.com Its alkylating properties disrupt DNA structure and function, hindering cell division. smolecule.com

Studies on cellular response and kinetics of action have been conducted using various cell lines, including lymphoma cells. researchgate.net Alkylating agents like this compound can inhibit cell multiplication by blocking cells in the preprophase (post-S or G2) stage of the cell cycle. capes.gov.br This blockage can sometimes be reversible. capes.gov.br In cells blocked in preprophase, the DNA content and volume may be doubled. capes.gov.br Later, these cells may be able to divide again, with normal DNA content and volume. capes.gov.br However, in some cases, cells blocked in preprophase may show significantly increased volume and potentially degenerate. capes.gov.br

While information specifically on the detailed kinetics of this compound's action in vitro is limited in the provided results, studies on related compounds like Melphalan-flufenamide highlight the importance of rapid uptake and intracellular hydrolysis for achieving high intracellular concentrations and potent cytotoxicity. nih.govaacrjournals.org

In Vivo Antitumor Activity in Animal Models

In vivo studies using animal models are crucial for evaluating the antitumor efficacy of this compound in a complex biological system, assessing its ability to inhibit tumor growth and improve survival.

Effectiveness against Transplantable Tumors and Leukemias (e.g., sarcoma 45, L1210, Ca755)

This compound and its derivatives have demonstrated antitumor activity in various transplantable tumor and leukemia models in mice. Early Russian studies showed remarkable activity of the racemic compound (often referred to as Merphalan or Sarcolysine) against certain tumors, particularly sarcomas. diva-portal.org

Studies have investigated the effect of this compound and its lipid derivatives on lymphocytic leukemia P388, lymphocytic leukemia L1210, and adenocarcinoma of the mammary gland Ca755 in mice. Administration of this compound over a period showed a predominant antitumor effect against these tumor types. researchgate.netibmc.msk.ru Maximum tumor growth inhibition was observed for lymphocytic leukemia L1210 and adenocarcinoma of the mouse mammary gland Ca755. researchgate.netibmc.msk.ruresearchgate.net

This compound has also shown effectiveness against sarcoma 45. nih.gov A leukemia L1210 strain resistant to diazan (B22604) exhibited significantly higher sensitivity to this compound, among other drugs. nih.gov

Data on Tumor Growth Inhibition in Animal Models:

| Tumor Type | Animal Model | This compound Form | Tumor Growth Inhibition | Source |

| Lymphocytic leukemia L1210 | Mice | This compound-NP | Maximum inhibition | researchgate.netibmc.msk.ruresearchgate.net |

| Adenocarcinoma Ca755 | Mice | This compound-NP | Maximum inhibition | researchgate.netibmc.msk.ruresearchgate.net |

| Lymphocytic leukemia P388 | Mice | This compound-NP | Predominant effect | researchgate.netibmc.msk.ru |

| Sarcoma 45 | Mice | This compound | Effective | nih.gov |

| Leukemia L1210 (diazan-res) | Mice | This compound | Higher sensitivity | nih.gov |

Tumor Growth Inhibition and Survival Studies

Studies in animal models have evaluated this compound's ability to inhibit tumor growth and prolong the lifespan of tumor-bearing animals. In mice with lymphocytic leukemia P388, lymphocytic leukemia L1210, and adenocarcinoma Ca755, administration of this compound-NP resulted in significant differences in the life span of treated animals. researchgate.netibmc.msk.ru

For lymphocytic leukemia P388 and L1210, a dose of 10 mg/kg of this compound-NP led to increased life spans of 25% and 17.4%, respectively. researchgate.netibmc.msk.ru In the case of adenocarcinoma Ca755, the same dose resulted in an 11% increase in life span. researchgate.netibmc.msk.ru

Studies with peptide conjugates of this compound have also shown promising results in inhibiting tumor growth and prolonging survival in animal models, such as human melanoma-bearing nude mice treated with PSF. researchgate.net

Data on Survival Increase in Animal Models:

| Tumor Type | Animal Model | This compound Form | Dose (mg/kg) | Increase in Life Span | Source |

| Lymphocytic leukemia P388 | Mice | This compound-NP | 10 | 25% | researchgate.netibmc.msk.ru |

| Lymphocytic leukemia L1210 | Mice | This compound-NP | 10 | 17.4% | researchgate.netibmc.msk.ru |

| Adenocarcinoma Ca755 | Mice | This compound-NP | 10 | 11% | researchgate.netibmc.msk.ru |

Histological and Cytogenetic Studies of Tumor Cells Post-treatment

Histological and cytogenetic analyses are crucial in understanding the cellular and chromosomal changes induced by anticancer agents like this compound. Histological studies involve the microscopic examination of tissue to observe changes in cell morphology, tissue architecture, and the presence of features such as necrosis or apoptosis following treatment nih.govcancer.govnih.gov. Cytogenetic studies focus on the chromosomes of tumor cells, identifying numerical or structural aberrations that may arise due to the drug's interaction with DNA nih.govmycancergenome.org.

This compound, as a DNA-crosslinking agent, is expected to induce chromosomal damage. Studies involving related alkylating agents like melphalan have demonstrated their ability to cause DNA damage, including interstrand cross-links, which can lead to chromosomal breaks and rearrangements diva-portal.orgnih.gov. Such damage can activate cell cycle checkpoints and, if irreparable, trigger apoptosis or senescence in cancer cells cityofhope.org.

While specific detailed histological and cytogenetic studies solely focused on this compound post-treatment in tumor cells were not extensively found within the search results, the known mechanism of action as a DNA crosslinker strongly implies that it would induce significant cytogenetic alterations. The effects observed with structurally related compounds like melphalan, which also functions by alkylating DNA and forming cross-links, provide insight into the potential impact of this compound on tumor cell chromosomes and histology diva-portal.orgnih.gov.

Research on other experimental therapies highlights the importance of these studies. For instance, investigations into novel agents or combinations often include assessing changes in tumor histology, such as the induction of apoptosis or the presence of inflammatory infiltrates, and analyzing cytogenetic abnormalities or DNA damage markers in treated tumor cells nih.govnih.gov. The development of resistance to therapies can also involve histological transformation and the acquisition of new genetic alterations, emphasizing the value of post-treatment analysis nih.gov.

Investigations into this compound's Immunomodulatory Effects

The interaction between chemotherapy agents and the immune system is a growing area of research in oncology. Some chemotherapeutics, in addition to their direct cytotoxic effects on cancer cells, can also influence the tumor microenvironment and modulate the host immune response justia.comnki.nl. This can involve effects on immune cell populations, cytokine production, and the presentation of tumor antigens.

Investigations into the immunomodulatory effects of this compound or its derivatives have been conducted. One study examined the influence of a this compound-containing polymer, SVPMA, on the lymphatic tissues and immune response in mice. The study compared the effects of SVPMA with free this compound. It was observed that this compound treatment led to a significant reduction in the weights of the thymus and spleen, as well as a decrease in serum hemagglutinin titers and a slight reduction in spleen rosette-forming cells nih.gov. In contrast, SVPMA showed a significant stimulating effect on the size of the lymph nodes and partly on the spleen nih.gov. These findings suggested that while free this compound might have some immunodepressive properties, its formulation within a polymer could potentially mitigate these effects or even offer minimal or no immunodepression nih.gov.

The potential for chemotherapy to influence anti-tumor immunity is recognized, with some agents potentially enhancing immune responses justia.commdpi.com. For example, certain therapies have been shown to enhance anti-tumor immunity through mechanisms such as the depletion of regulatory T-cells mdpi.com. The histological study of tumors during chemotherapy has also indicated a role for immunocompetent cells in the mechanism of antitumor action of some agents, manifested by lymphohistiocytic reactions around and within the tumor nih.gov.

While the direct and comprehensive immunomodulatory profile of this compound as a single agent requires further detailed investigation, the study with the SVPMA conjugate indicates that the compound's formulation can impact its effects on lymphoid tissues and immune responses nih.gov. This highlights the complexity of assessing the immunomodulatory potential of cytotoxic agents and the influence of drug delivery systems.

Data Tables

Due to the nature of the search results, which provided summaries and findings rather than raw quantitative data suitable for structured numerical tables within the strict scope of the requested sections, interactive data tables are not feasible to generate based solely on the provided snippets for sections 3.2.3 and 3.3. The information regarding histological/cytogenetic changes and immunomodulatory effects was primarily descriptive of observed phenomena and comparisons between compounds or formulations.

Sarcolysin Analogues and Derivatives in Cancer Research

Design and Synthesis of Novel Sarcolysin Derivatives

Novel this compound derivatives are designed and synthesized to explore variations in structure that could lead to enhanced anti-cancer activity or more favorable pharmacokinetic profiles. These modifications often involve conjugating this compound to other molecules or encapsulating it within delivery systems.

Peptide-bound this compound and Oligopeptides (e.g., Peptichemio, P2, MF13)

Peptide conjugation has been investigated as a strategy to deliver this compound more selectively to cancer cells. Peptichemio, a mixture of six synthetic oligopeptides containing m-L-sarcolysin, was explored for its activity in various human malignancies. diva-portal.orgnih.govnih.gov Studies have compared the cytotoxic effects of peptide-bound m-L-sarcolysin, such as in Peptichemio and its components like P2, with free melphalan (B128) and m-L-sarcolysin. Research indicated that Peptichemio exhibited higher cytotoxic effects and induced greater DNA cross-linking in human melanoma cell lines compared to m-L-sarcolysin. nih.gov One of the six peptides within Peptichemio demonstrated considerably higher cytotoxicity than Peptichemio itself on a melanoma cell line. nih.gov

The synthesis of melphalan-containing analogues of peptides like P2 has also been undertaken. diva-portal.orgdiva-portal.org These new compounds have shown favorable potency in vitro when compared to melphalan, m-L-sarcolysin, and P2. diva-portal.orgdiva-portal.org

Lipid Derivatives and Nanoparticle Formulations

Lipid derivatives and nanoparticle formulations of this compound are being developed to improve its pharmacokinetic parameters and facilitate targeted delivery. Ester conjugates of this compound with molecules like decanol (B1663958) have been embedded in ultra-small phospholipid nanoparticles. nih.gov This approach, exemplified by "this compound-NP," has shown improved pharmacokinetic profiles in mice, including a higher initial blood level and prolonged circulation compared to the free substance. nih.gov

Studies on this compound-NP in mice with lymphocytic leukemia (L1210 and P388) and adenocarcinoma of the mammary gland (Ca755) have demonstrated promising antitumor effects. nih.gov The maximum tumor growth inhibition observed with this compound-NP was higher than that of the free substance in these models. nih.gov Furthermore, acute toxicity studies in rats indicated that this compound-NP had a lower toxicity, with an average LD50 value 2-3 times exceeding that of commercial preparations of free this compound (Melphalan and Alkeran). nih.gov Lipid-based nanoparticles, including liposomes, solid lipid nanoparticles (SLN), and nanostructured lipid carriers (NLC), are generally recognized for their low toxicity, high loading capacity, and ability to improve drug bioavailability and selectivity. mdpi.com

Conjugates with Other Biologically Active Molecules

This compound has also been explored in conjugates with other biologically active molecules to enhance its targeting and efficacy. This approach is part of a broader strategy in cancer therapy to create selectively targeted nanomedicines. acs.org Conjugates can involve linking cytotoxic agents like this compound to carriers such as peptides, proteins, or antibodies that target specific receptors overexpressed on tumor cells. acs.orgfrontiersin.org This targeted delivery aims to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues, potentially leading to improved therapeutic outcomes and reduced systemic toxicity. acs.orgfrontiersin.orgadcreview.com

Structure-Activity Relationship Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound molecule influence its biological activity. By analyzing the relationship between chemical structure and effect, researchers can design derivatives with improved potency, selectivity, and reduced toxicity.

Influence of Amino Acid Linkage and Stereochemistry

The linkage of amino acids to this compound, as seen in peptide conjugates like Peptichemio, significantly influences its activity. Peptichemio, a mixture of peptides containing m-L-sarcolysin, demonstrated increased toxicity and DNA cross-linking compared to free m-L-sarcolysin in human melanoma cell lines. nih.gov Differences in cytotoxic effects were observed among the individual peptides within Peptichemio, highlighting the impact of the specific amino acid sequence and composition. nih.gov

Studies on melphalan dipeptides have shown that their activity is dependent on the amino acid composition, sequence, and modifications to the end groups. diva-portal.org This suggests that the interaction of these dipeptides with specific biomolecules, such as dipeptide transporters or peptidases, plays a role in their cytotoxic activity. diva-portal.org

Modifications for Enhanced Tumor Selectivity and Efficacy

As discussed in Section 4.1.2, embedding a lipid derivative of this compound in phospholipid nanoparticles resulted in improved pharmacokinetic parameters and enhanced antitumor effects in various mouse tumor models compared to the free drug. nih.gov This suggests that the nanoparticle formulation facilitates better delivery to the tumor site or improves intracellular uptake.

Peptide conjugation, as explored with Peptichemio and related analogues, aims to utilize tumor-associated proteins or transporters for selective uptake by cancer cells. diva-portal.orgdiva-portal.org While active transport has not always been definitively demonstrated, the influence of peptide hydrolysis on activity suggests a potential mechanism for increased activity and tumor selectivity compared to the parent compound. diva-portal.org

The development of conjugates with other biologically active molecules, such as antibodies targeting tumor-specific antigens, represents another avenue for enhancing tumor selectivity. acs.orgadcreview.com By directing the cytotoxic payload specifically to cancer cells, the aim is to minimize damage to healthy tissues and improve the therapeutic index. acs.orgadcreview.com

Overcoming Drug Resistance with this compound Analogues

The effectiveness of alkylating agents, including Melphalan, is often limited by the development of drug resistance in cancer cells. Understanding the mechanisms underlying this resistance is crucial for designing novel this compound analogues capable of overcoming these barriers.

Mechanisms of Resistance to Alkylating Agents

Resistance to alkylating agents is multifactorial and can involve several cellular processes. One primary mechanism is a reduction in the intracellular concentration of the drug. This can occur due to decreased drug uptake into the tumor cells or increased efflux of the drug out of the cells, sometimes mediated by multi-drug resistance (MDR) proteins such as P-glycoprotein. tandfonline.comaacrjournals.orgscispace.comdrugbank.com

Another significant mechanism involves enhanced detoxification of the drug within the cancer cell. Alkylating agents can be inactivated through conjugation with intracellular glutathione (B108866) (GSH), a process often catalyzed by glutathione S-transferase (GST) enzymes. Elevated levels of GSH and increased GST activity have been associated with resistance to chemotherapy. tandfonline.com

Furthermore, increased DNA repair capacity plays a critical role in resistance. Alkylating agents exert their cytotoxic effects by damaging DNA, primarily by forming adducts and cross-links. Cancer cells can develop enhanced mechanisms to repair these lesions, thereby mitigating the drug's impact. Key DNA repair pathways implicated in resistance to alkylating agents include O6-methylguanine methyltransferase (MGMT), which removes alkyl groups from the O6 position of guanine (B1146940); the Mismatch Repair (MMR) pathway; the Base Excision Repair (BER) pathway; the Nucleotide Excision Repair (NER) system; and Non-Homologous End Joining (NHEJ) repair. tandfonline.comaacrjournals.orgresearchgate.netaacrjournals.orgoaes.ccresearchgate.net Deficiencies in MMR can also lead to resistance. aacrjournals.orgresearchgate.netaacrjournals.orgoaes.cc Resistance can also be associated with decreased induction of DNA cross-links or increased repair of such lesions. aacrjournals.orgaacrjournals.org Additionally, alterations in drug targets and reduced induction of apoptosis can contribute to resistance. researchgate.netpatsnap.com Cell adhesion-mediated drug resistance (CAM-DR) has also been identified as a form of resistance in multiple myeloma. aacrjournals.org

Efficacy against Melphalan-Resistant Cell Lines

To circumvent the resistance mechanisms encountered with traditional alkylating agents like Melphalan, researchers have developed various this compound analogues and peptide conjugates. These derivatives are designed to improve drug uptake, reduce inactivation, or overcome enhanced DNA repair.

Peptide-conjugated melphalan derivatives, such as melphalan-flufenamide (mel-flufen), a dipeptide prodrug of Melphalan, have shown promise in overcoming resistance. Studies have demonstrated that mel-flufen can induce cytotoxicity even in Melphalan-resistant multiple myeloma cell lines, such as the LR5 cell line, which is a derivative of RPMI-8226 selected for Melphalan resistance. aacrjournals.orgtandfonline.com Mel-flufen is designed to be cleaved by aminopeptidases, enzymes that are often overexpressed in tumor cells. This enzymatic cleavage leads to a more rapid and significantly higher intracellular accumulation of Melphalan within the cancer cells compared to direct administration of free Melphalan. aacrjournals.orgtandfonline.comaacrjournals.org This increased intracellular concentration can help overcome resistance mechanisms related to reduced uptake and increased efflux. Mel-flufen has also been shown to induce apoptosis in Melphalan-resistant cells. aacrjournals.org

Another example is the peptide complex known as Peptichemio (PTC), which consists of six m-L-sarcolysin-based oligopeptides. One of the key components of PTC, L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2), has demonstrated higher cytotoxic activity compared to both Melphalan and m-L-sarcolysin in various human tumor cell lines and fresh tumor samples. scispace.comnih.gov Research indicates that P2 may be less susceptible to GSH-mediated drug resistance compared to Melphalan and m-L-sarcolysin. scispace.comnih.gov Furthermore, P2 has shown lower cross-resistance with other standard chemotherapy drugs than Melphalan. nih.gov

Preclinical studies have also explored other this compound-containing peptides, such as MF13 (L-prolyl-m-L-sarcolysyl-L-norvaline ethyl ester), which has shown superior antitumor activity compared to m-L-sarcolysin in in vivo xenograft models. scispace.com Alkylating peptides containing a Melphalan unit have demonstrated increased potency against Melphalan-resistant cell lines and fresh human tumor samples, highlighting the potential of peptide conjugation strategies to improve efficacy and overcome resistance. google.com

The following table summarizes some findings on the comparative efficacy of Melphalan and certain this compound analogues against resistant cell lines:

| Compound | Cell Line (Resistance Profile) | Key Finding on Efficacy Against Resistance | Source |

| Melphalan-flufenamide (mel-flufen) | RPMI-8226 (Melphalan-resistant derivative LR5) | Induces cytotoxicity; allows higher intracellular Melphalan accumulation. | aacrjournals.orgtandfonline.com |

| L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2) | Various human tumor cell lines (representing different resistance mechanisms) | More active than Melphalan; less sensitive to GSH-mediated resistance. | scispace.comnih.gov |

| Alkylating peptides containing a Melphalan unit | Melphalan-resistant cell lines | Increased potency compared to Melphalan. | google.com |

| MF13 (L-prolyl-m-L-sarcolysyl-L-norvaline ethyl ester) | Xenograft models | Higher antitumor activity than m-L-sarcolysin in vivo. | scispace.com |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

These findings underscore the potential of developing novel this compound analogues and peptide conjugates as a strategy to overcome established mechanisms of resistance and enhance the therapeutic efficacy of this class of alkylating agents in cancer treatment.

Combination Chemotherapy Regimens Involving Sarcolysin

Synergistic Effects with Other Antineoplastic Agents

Research has indicated that Sarcolysin may exhibit synergistic effects when combined with other chemotherapeutic agents. smolecule.com Synergism in combination chemotherapy refers to the interaction between two or more drugs where the combined effect is greater than the sum of the individual effects of each drug. This can lead to improved tumor cell kill at lower doses, potentially reducing toxicity compared to higher doses of a single agent.

Studies have explored the synergistic potential of this compound with various classes of antineoplastic agents. For instance, investigations into combination therapies for chondrosarcoma cells, while not directly involving this compound in the provided context, highlight the principle of combining agents with complementary mechanisms, such as those inducing apoptosis and regulating the cell cycle, to achieve synergistic lethality. mdpi.com The concept of synergy is crucial in developing more effective treatment strategies.

Combination Studies in Experimental Tumor Models

Preclinical studies using experimental tumor models have been instrumental in evaluating the efficacy of this compound-based combination regimens and understanding the underlying mechanisms of interaction. These models, including transplantable mouse tumors and xenografts, allow for the assessment of tumor growth inhibition and survival in a controlled environment.

Studies utilizing transplantable mouse tumors have investigated the antitumor action of this compound in combination with other agents. For example, research explored the effectiveness of combining cis-dichlorodiammineplatinum(II) (cisplatin) with this compound in treating various transplantable tumors and leukemias in mice. nih.govnih.gov These studies reported a much greater antitumor effect on certain tumor strains with the combined therapy compared to each drug used separately. nih.gov

Experimental models, such as human melanoma xenografts in nude mice, have also been used to evaluate novel this compound derivatives in combination strategies. nih.gov These studies can provide insights into the transport and delivery mechanisms of such agents and their enhanced efficacy in a combination setting. nih.gov The use of syngeneic tumor mouse models, which maintain an intact immune system, is particularly valuable for combination studies, especially those involving immunotherapies, allowing researchers to study the complex interactions between the tumor and the immune system. crownbio.com

Data from experimental tumor models can be used to inform the design of rational clinical trials. mdpi.com

Historical and Contemporary Combination Protocols

This compound, as melphalan (B128), has a history of use in various combination chemotherapy protocols. Historically, the combination of melphalan and prednisone (B1679067) (MP) was established as a standard regimen for multiple myeloma. mdpi.comjaypeedigital.com This combination demonstrated improved survival compared to melphalan alone in early clinical studies. mdpi.com

Over time, this compound (melphalan) has been incorporated into more complex combination regimens for different malignancies. In the context of multiple myeloma, while newer agents have significantly changed the treatment landscape, high-dose melphalan remains a standard conditioning regimen in autologous stem cell transplantation for eligible patients. nih.gov

Contemporary approaches in multiple myeloma involve novel agents in doublet, triplet, and quadruplet combinations. nih.gov While the provided search results highlight combinations involving newer drugs like isatuximab, carfilzomib, dexamethasone, bortezomib, lenalidomide, and pomalidomide (B1683931) in multiple myeloma sanofi.commyeloma.orgsanofi.com, the historical context establishes this compound (melphalan) as a foundational agent in combination strategies for this disease.

Combination chemotherapy has also been explored for soft-tissue sarcomas, with studies evaluating regimens including phenylalanine mustard (L-PAM), a form of this compound, in combination with other agents like actinomycin-D and vincristine. nih.gov Early studies in metastatic testicular germinal cell tumors also involved treatment according to various cancer chemotherapeutic regimens, which historically included alkylating agents like this compound. capes.gov.br

The development of new alkylating oligopeptides carrying isomers of this compound, such as the m-L-sarcolysin in Peptichemio, further illustrates the historical and ongoing interest in developing this compound-based combination approaches. diva-portal.org Peptichemio, a cocktail of six alkylating oligopeptides carrying m-L-sarcolysin, was investigated in various human malignancies, alone or as part of combination chemotherapy. diva-portal.org

Analytical and Methodological Advancements in Sarcolysin Research

Synthesis Methodologies of Sarcolysin and its Derivatives

The synthesis of this compound and its isomers typically involves multi-step processes starting from phenylalanine or its derivatives. One common approach begins with p-nitro-DL-phenylalanine. asianpubs.orggoogle.com The synthesis of the L-isomer, Melphalan (B128), can involve resolving N-acetyl-p-nitro-DL-phenylalanine using chiral agents like brucine (B1667951) to separate the optical isomers. google.com The isolated L-isomer derivative undergoes hydrolysis to yield p-nitro-L-phenylalanine. google.com Subsequent steps involve esterification of the carboxyl group and reaction with phthalic anhydride (B1165640) to form an N-phthaloyl derivative. google.com The nitro group is then reduced to an amino group via catalytic hydrogenation. asianpubs.orggoogle.com The resulting amino compound is treated with ethylene (B1197577) oxide for hydroxyethylation, followed by chlorination using agents such as phosphorus oxychloride or thionyl chloride to introduce the bis(2-chloroethyl)amino group. asianpubs.orggoogle.com Finally, hydrolysis is performed to remove the phthaloyl protecting group, yielding L-p-bis-(2-chloroethyl)-aminophenylalanine (Melphalan). asianpubs.orggoogle.com Similar processes can be adapted for the synthesis of the D-isomer. google.com

The racemic DL-phenylalanine mustard (this compound) has also been synthesized. aacrjournals.orgresearchgate.net Early Russian research produced the DL-compound in the 1950s. diva-portal.org

Synthesis methodologies have also been developed for this compound derivatives, including peptide conjugates and lipid derivatives, to potentially enhance their therapeutic properties. diva-portal.orgresearchgate.netmedkoo.com For instance, dipeptides and tripeptides containing this compound or Melphalan have been synthesized by coupling Boc-protected amino acids to the drug moiety, followed by deprotection. google.com Purification steps often involve techniques like silica (B1680970) gel chromatography and recrystallization. google.com

Techniques for Characterization and Elucidation of Compounds

Characterization of this compound and its intermediates and derivatives relies on various analytical techniques to confirm their structure and purity. Spectroscopic methods have been employed to determine the structure of synthesized compounds. asianpubs.orgresearchgate.net Physical properties like melting points are also used for characterization. smolecule.comnih.govfishersci.finih.gov For certain derivatives, such as amino acid-linked phosphoramides, techniques like 31P NMR and Thin Layer Chromatography (TLC) have been used for characterization and to identify diastereoisomers. researchgate.net

Pharmacokinetic and Pharmacodynamic Studies of this compound and Analogues

Pharmacokinetic and pharmacodynamic studies are crucial for understanding how this compound and its analogues are absorbed, distributed, metabolized, and excreted by the body, as well as their mechanisms of action at the cellular and molecular levels.

Pharmacokinetic studies in animals, such as rats and mice, have investigated the absorption, distribution, and excretion of this compound and its peptide derivatives. researchgate.netibmc.msk.runih.gov Studies using 14C-labeled compounds have provided insights into the chemobiokinetics, showing differences in kinetic curves between this compound and its peptides with glutamic acid. nih.gov The rates of absorption and excretion of this compound peptides were found to be lower than those of this compound, particularly with oral and intraperitoneal administration. nih.gov Tissue distribution studies indicated generally identical distribution patterns for this compound and its peptides, but with different times to reach peak radioactive concentration in various organs and tissues. nih.gov Tumor tissue showed a much longer time for accumulation and excretion of peptides compared to other organs. nih.gov

Pharmacodynamically, this compound is known as a bifunctional alkylating agent. smolecule.commims.com Its mechanism of action involves forming carbonium ions that alkylate DNA, primarily by binding covalently with the 7-nitrogen of guanine (B1146940). mims.com This process leads to DNA cross-linking, which interferes with DNA replication and transcription, ultimately inhibiting cellular proliferation and causing cytotoxicity in both dividing and non-dividing tumor cells. smolecule.commims.comwikipedia.org Studies have also explored the interaction of this compound with biological molecules, including proteins involved in DNA repair mechanisms, suggesting that inhibiting these proteins enhances its cytotoxic effects on cancer cells. smolecule.com

Metabolite Identification and Analysis

The metabolism of this compound and its derivatives is an important aspect of pharmacokinetic studies. In the case of a this compound-containing peptide derivative (PSF), blood kinetics studies in mice revealed the presence of a major metabolite that was partially released over time. nih.gov In the presence of melanoma cells, three additional metabolites were generated. nih.gov Tumor-shed proteases were found to induce the production of these metabolites, with enzyme inhibitors indicating the involvement of metallo- and other families of proteases in the delivery process. nih.gov This suggests that enzymatic cleavage plays a role in releasing active compounds from certain this compound prodrugs. For Chlorambucil, another nitrogen mustard, oxidative degradation to monohydroxy and dihydroxy derivatives has been observed. mims.com Excretion studies using 14C-labeled this compound and its peptides showed that this compound was primarily excreted via urine, while its peptides were mainly found in faeces. nih.gov

Drug Delivery Mechanisms and Target Accumulation

Efforts to improve the therapeutic index of this compound have focused on developing advanced drug delivery mechanisms to enhance tumor targeting and accumulation while potentially reducing systemic exposure. researchgate.netresearchgate.netacs.orgresearchgate.net

Peptide conjugation has been explored as a strategy to utilize amino acid transport pathways for cellular uptake. diva-portal.org For example, the tripeptide Ambamustine (PTT.119), containing m-L-sarcolysin, showed evidence of active uptake via at least two natural amino acid transport pathways in preclinical studies. diva-portal.org

Nanoparticle-based delivery systems have also been investigated. researchgate.netresearchgate.netacs.orgresearchgate.net Embedding lipid derivatives of this compound in ultra-small phospholipid nanoparticles (less than 30 nm) has shown promise in improving pharmacokinetic parameters in mice, leading to a higher initial blood level and prolonged circulation compared to the free substance. researchgate.netibmc.msk.ru In vitro experiments with phospholipid nanoparticles containing this compound indicated distribution among lipoproteins and protein components of plasma, with higher content in transport-related fractions compared to the free form. researchgate.net The transformation of the prodrug within these nanoparticles into the active this compound was observed in blood cells. researchgate.net

These delivery systems aim to leverage mechanisms such as passive accumulation in tumors via the enhanced permeability and retention (EPR) effect, which applies to various nanocarriers like polymer micelles, nanoparticles, and liposomes. acs.org Additionally, some systems are designed for targeted delivery by incorporating ligands that bind to specific receptors on cancer cell membranes. acs.org The release of the active drug can be controlled by factors such as the local tumor environment (e.g., low pH or high enzyme concentrations) or by incorporating cleavable linkers in polymer-drug conjugates. nih.govacs.orgmdpi.com The observed release of active metabolites from a this compound-containing peptide by tumor-associated proteolytic enzymes highlights a potential mechanism for targeted drug activation within the tumor microenvironment. nih.gov

In Vitro and In Vivo Research Methodologies

Research on this compound and its analogues employs a combination of in vitro and in vivo methodologies to evaluate their biological activity, mechanisms, and efficacy.

In vitro studies are conducted using various cancer cell lines to assess cytotoxicity and cellular effects. researchgate.netmedkoo.comnih.govresearchgate.net These studies can investigate aspects such as DNA damage and repair mechanisms, interaction with cellular proteins, and induction of apoptosis. smolecule.comresearchgate.net Cellular uptake and metabolism can also be studied in vitro using cell cultures. researchgate.netnih.gov Advanced in vitro models, such as 3-D spheroid cell culture systems, are being developed to better mimic the properties of solid tumors in vivo and provide more clinically relevant data. researchgate.net Cytotoxicity assays, including non-clonogenic assays and those based on measuring fluorescence from viable cells, are used to quantify the effect of the drug on cell survival. researchgate.net

In vivo research involves administering this compound or its derivatives to animal models bearing transplantable tumors to evaluate antitumor activity, pharmacokinetics, and potential delivery system performance. aacrjournals.orgresearchgate.netibmc.msk.runih.govurfu.ruwho.int Studies have been conducted in mice with various tumor types, including lymphocytic leukemia (P388, L1210), mammary gland adenocarcinoma (Ca755), and sarcoma 37. researchgate.netibmc.msk.ruurfu.ru Rat models, such as those bearing Walker's carcinoma, have been used for pharmacokinetic and distribution studies. nih.gov Evaluation of antitumor effect in vivo often involves measuring tumor growth inhibition and assessing effects on animal survival. researchgate.netibmc.msk.ru Comparisons are frequently made between the free drug and novel formulations or derivatives. researchgate.netibmc.msk.ru

Future Directions and Research Gaps

Exploration of Novel Sarcolysin-Based Therapeutic Strategies

Novel therapeutic strategies involving this compound largely center on targeted delivery and modified formulations. One promising avenue is the development of polymer-bound derivatives and nanoparticle-based delivery systems. acs.orgresearchgate.netresearchgate.net These approaches aim to selectively deliver this compound to tumor cells, potentially increasing its concentration at the disease site while minimizing exposure to healthy tissues. acs.orgresearchgate.netresearchgate.net Early studies with polymer-bound this compound derivatives have shown antitumor activity in vitro against mouse and human leukemia, highlighting the therapeutic potential of this application. acs.org However, these early studies also identified challenges such as drug loading, drug ratio, characterization, and the development of suitable carriers that require further optimization for clinical application. acs.org

Liposomal formulations containing lipid derivatives of this compound are also being investigated. researchgate.netresearchgate.netresearchgate.net In vitro experiments have indicated that this compound, when part of phospholipid nanoparticles, is distributed among lipoproteins and protein components of plasma at significantly higher levels compared to the free form of the drug. researchgate.net In vivo studies in mice demonstrated improved pharmacokinetic parameters with intravenous administration of this composition, showing a higher initial blood level and prolonged circulation, which was also observed in mice with P388 tumors. researchgate.net The administration of two doses over seven days showed a predominant antitumor effect in mice with lymphocytic leukemia P388, lymphocytic leukemia L1210, and adenocarcinoma of the mammary gland Ca755. researchgate.net

Another strategy involves the development of peptide-conjugated this compound derivatives, such as melphalan (B128) flufenamide (melflufen). bloodcancerstoday.commdpi.comresearchgate.netdovepress.com Melflufen is a prodrug that is rapidly diffused into cells due to its lipophilic nature and is then cleaved by cytoplasmic aminopeptidases, which are often present at higher levels in tumor cells, to release the active melphalan. bloodcancerstoday.comresearchgate.net This mechanism aims to concentrate the active drug within cancer cells, potentially reducing off-target toxicity. bloodcancerstoday.com Preclinical studies have shown that melflufen exhibited increased potency in cancer cell lines and prolonged survival in a mouse model of myeloma compared to melphalan. bloodcancerstoday.com In vitro studies on primary neoplastic cells have indicated that breast cancer, ovarian cancer, and non-small cell lung carcinoma samples were more susceptible to melflufen's cytotoxic effect than renal and colon cancers. dovepress.com

Addressing Remaining Challenges in this compound Research

Despite advancements, several challenges in this compound research persist. A significant hurdle is overcoming drug resistance, which can limit the long-term effectiveness of this compound. nih.gov Research is needed to understand the molecular mechanisms underlying resistance and to develop strategies to circumvent them.

Another challenge is the need for further optimization of novel delivery systems. acs.org While targeted delivery approaches show promise, challenges related to drug loading efficiency, stability of the carrier systems, controlled release of the drug at the target site, and scaling up synthesis for clinical use need to be addressed. acs.org Characterization of these complex delivery systems is also crucial. acs.org

Furthermore, there is a continuous need for standardized research methods in the experimental chemotherapy of cancer to improve the predictability of clinical outcomes from animal studies. who.int Establishing a clearer correspondence in susceptibility to anticancer substances between transplantable animal tumors and human tumors is desirable and would benefit from international collaborative studies. who.int

Potential for Repurposing or New Indications of this compound Derivatives

The potential for repurposing or finding new indications for this compound derivatives is an active area of investigation. While this compound (melphalan) has established uses in multiple myeloma, ovarian adenocarcinoma, breast cancer, childhood neuroblastoma, polycythaemia vera, malignant melanoma, and soft-tissue sarcoma of the extremities, its derivatives and novel formulations may offer expanded applications. nih.gov

The development of melflufen, a this compound derivative, for relapsed/refractory multiple myeloma exemplifies the potential for new indications based on modified structures and targeted mechanisms. bloodcancerstoday.commdpi.comdovepress.com Studies have explored its efficacy in patients who have previously received multiple lines of therapy, including those refractory to melphalan. bloodcancerstoday.com

The exploration of this compound derivatives in combination therapies with other novel agents is also a key future direction. Combining alkylating agents like this compound with drugs that have different mechanisms of action is a common strategy to enhance efficacy and overcome resistance in various cancers, particularly in multiple myeloma. mdpi.commdpi.comresearchgate.net Research into rational combinations and optimal sequencing of these therapies is ongoing. nih.gov

The potential for this compound or its derivatives in treating other types of cancer beyond their current indications is also being explored, often in the context of targeted delivery or in combination with other therapeutic modalities. The investigation of peptide-conjugated m-L-sarcolysin (peptichemio) in studies related to neurological diseases suggests a broader scope for this compound-based compounds. medicaljournalssweden.seresearchgate.net

Q & A

Q. What experimental models are validated for studying Sarcolysin’s mechanism of action in cancer biology?

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Methodological Answer:

- Use logarithmic dosing (e.g., 0.1–100 µM) with triplicate measurements. Normalize data to untreated controls and account for solvent toxicity (e.g., DMSO <0.1%). Apply nonlinear regression models (e.g., sigmoidal curves) to calculate IC50 values .

- Include positive controls (e.g., cisplatin) and validate assays with independent replicates across labs to mitigate batch effects .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across cancer types be systematically addressed?

Methodological Answer:

- Perform comparative genomic profiling (RNA-seq, CRISPR screens) to identify resistance markers (e.g., DNA repair genes, efflux pumps). Cross-reference with clinical datasets (e.g., TCGA) to validate biomarkers .

- Use patient-derived organoids (PDOs) to model inter-tumor heterogeneity. Correlate ex vivo this compound sensitivity with tumor mutational burden .

Q. What strategies optimize this compound combination therapies while minimizing off-target toxicity?

Methodological Answer:

- Employ synergy screening (e.g., Chou-Talalay method) with chemotherapeutics (e.g., doxorubicin) or targeted agents (e.g., PARP inhibitors). Monitor combinatorial indices (CI <1 indicates synergy) .

- Conduct toxicogenomics in zebrafish models to identify organ-specific toxicity pathways. Prioritize compounds with non-overlapping adverse effect profiles .

Q. How can researchers resolve discrepancies in this compound’s pharmacokinetic (PK) data across preclinical studies?

Methodological Answer:

- Standardize PK protocols: Administer this compound via controlled routes (IV vs. IP), collect serial plasma samples, and use LC-MS/MS for quantification. Apply compartmental modeling (e.g., non-linear mixed effects) to account for inter-study variability .

- Publish raw PK datasets in repositories (e.g., Zenodo) to enable meta-analyses and cross-validation .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s tumor regression data in heterogeneous cohorts?

Methodological Answer:

- Use mixed-effects models to account for individual variability in tumor growth rates. Apply false-discovery rate (FDR) corrections for multi-omic datasets .

- Report effect sizes (e.g., Cohen’s d) instead of p-values alone to contextualize clinical significance .

Guidelines for Literature Synthesis

Q. How to systematically evaluate this compound’s historical clinical trial data for modern research applications?

Methodological Answer:

- Conduct PRISMA-guided systematic reviews to aggregate trials from databases (PubMed, ClinicalTrials.gov ). Extract data into standardized templates (e.g., study design, endpoints, toxicity grades) .

- Use network meta-analysis to compare this compound’s efficacy against newer alkylating agents (e.g., melphalan) across tumor types .

Reproducibility and Ethical Compliance

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

Methodological Answer:

- Document synthetic routes (e.g., nucleophilic substitution steps) with NMR and HPLC purity data (>95%). Deposit spectra in public repositories (e.g., PubChem) .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.